molecular formula C7H9N5O B13326001 (4-Methyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol

(4-Methyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol

Cat. No.: B13326001
M. Wt: 179.18 g/mol
InChI Key: ODSBCWWRODMWOM-UHFFFAOYSA-N
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Description

(4-Methyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C7H9N5O and a molecular weight of 179.18 g/mol . This compound is characterized by the presence of both triazole and pyrazole rings, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate triazole and pyrazole derivatives under controlled conditions. One common method includes the condensation of 4-methyl-1,2,4-triazole with 4-hydroxymethyl-1H-pyrazole in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the triazole or pyrazole rings .

Mechanism of Action

The mechanism of action of (4-Methyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (4-Methyl-4H-1,2,4-triazol-3-yl)(1H-pyrazol-4-yl)methanol apart is its unique combination of triazole and pyrazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

IUPAC Name

(4-methyl-1,2,4-triazol-3-yl)-(1H-pyrazol-4-yl)methanol

InChI

InChI=1S/C7H9N5O/c1-12-4-10-11-7(12)6(13)5-2-8-9-3-5/h2-4,6,13H,1H3,(H,8,9)

InChI Key

ODSBCWWRODMWOM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1C(C2=CNN=C2)O

Origin of Product

United States

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